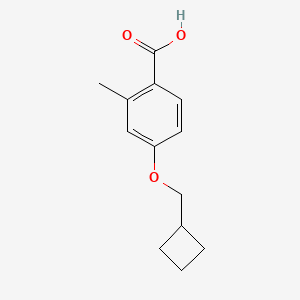

4-Cyclobutylmethoxy-2-methyl-benzoic acid

Description

4-Cyclobutylmethoxy-2-methyl-benzoic acid is a benzoic acid derivative with a cyclobutylmethoxy group at the para (4th) position and a methyl group at the ortho (2nd) position.

Properties

IUPAC Name |

4-(cyclobutylmethoxy)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-7-11(5-6-12(9)13(14)15)16-8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHJRAJVQHHTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutylmethoxy-2-methyl-benzoic acid typically involves the following steps:

Formation of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced through a nucleophilic substitution reaction. Cyclobutanol is reacted with a suitable leaving group, such as a halide, in the presence of a base to form cyclobutylmethanol.

Attachment to the Benzoic Acid Core: The cyclobutylmethanol is then reacted with 2-methylbenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to form the ester intermediate.

Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylmethoxy-2-methyl-benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutylmethoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Corresponding substituted benzoic acid derivatives.

Scientific Research Applications

4-Cyclobutylmethoxy-2-methyl-benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclobutylmethoxy-2-methyl-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutylmethoxy group can influence the compound’s binding affinity and specificity, while the benzoic acid core can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzoic acid derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Comparison of 4-Cyclobutylmethoxy-2-methyl-benzoic Acid with Analogues

Key Observations:

Substituent Effects: Steric and Electronic Influence: The cyclobutylmethoxy group in this compound introduces greater steric bulk compared to smaller substituents like hydroxy (4-hydroxybenzoic acid) or methoxycarbonyl (4-(methoxycarbonyl)benzoic acid). This may reduce solubility in polar solvents but enhance lipophilicity, making it suitable for membrane permeability studies in drug development.

Physicochemical Properties :

- Solubility : The compound’s low water solubility (estimated) contrasts with 4-hydroxybenzoic acid, which has high solubility due to hydrogen bonding via the hydroxyl group .

- Thermal Stability : The methyl group at position 2 may stabilize the compound against thermal degradation compared to nitro-substituted derivatives (e.g., 4-benzyloxy-5-methoxy-2-nitrobenzoic acid), where nitro groups can introduce thermal instability .

Applications :

- Drug Design : The steric bulk of the cyclobutylmethoxy group may enhance binding specificity in receptor-ligand interactions, as seen in docking studies using tools like AutoDock4 .

- Synthetic Utility : Unlike 4-(methoxycarbonyl)benzoic acid (used as an intermediate in organic synthesis), this compound’s strained substituent could enable unique reactivity in cyclopropanation or ring-expansion reactions.

Research Findings and Computational Insights

- Docking Studies : AutoDock4 simulations suggest that bulky substituents like cyclobutylmethoxy improve binding affinity to hydrophobic pockets in target proteins .

- Electronic Properties : Multiwfn analysis of electron localization functions (ELF) could reveal differences in charge distribution between this compound and analogues, influencing acidity and reactivity .

Biological Activity

4-Cyclobutylmethoxy-2-methyl-benzoic acid is a benzoic acid derivative that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in various applications.

Chemical Structure and Properties

This compound features a cyclobutyl group and a methoxy substituent on the benzoic acid backbone. This unique structure may influence its interaction with biological targets.

1. Antioxidant Activity

Research indicates that benzoic acid derivatives can exhibit antioxidant properties. A study assessing various benzoic acid derivatives found that compounds with similar structures to this compound demonstrated significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .

3. Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains, showing inhibition of growth at certain concentrations. This suggests that the compound may possess similar antimicrobial efficacy, warranting further investigation .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms. The presence of functional groups in its structure likely enhances its binding affinity and specificity.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.